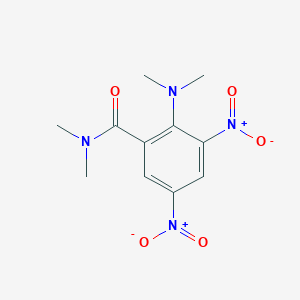![molecular formula C14H18ClN B5108542 1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride](/img/structure/B5108542.png)
1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride, also known as MIQ, is a novel synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MIQ belongs to the class of isoquinoline alkaloids and has been shown to possess a diverse range of biological activities. In
Mechanism of Action
The exact mechanism of action of 1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride is not fully understood. However, it has been proposed that 1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride may exert its biological effects through the modulation of various signaling pathways, including the MAPK and PI3K/Akt pathways. 1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride has also been shown to interact with various molecular targets, including COX-2, MMP-9, and PARP-1.
Biochemical and Physiological Effects:
1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride has been shown to possess a diverse range of biochemical and physiological effects. 1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as SOD and CAT. 1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride has also been shown to modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine. In addition, 1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride has several advantages for lab experiments, including its high potency and selectivity, as well as its diverse range of biological activities. However, 1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses.
Future Directions
There are several future directions for the study of 1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride. One area of interest is the development of 1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride-based drugs for the treatment of inflammation, pain, and cancer. Another area of interest is the elucidation of the molecular targets and signaling pathways involved in the biological effects of 1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride. Furthermore, the development of novel 1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride derivatives with improved pharmacological properties is also an area of active research.
Conclusion:
In conclusion, 1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride is a novel synthetic compound with a diverse range of biological activities. 1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, analgesic, and anti-cancer properties. 1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride has several advantages for lab experiments, including its high potency and selectivity, as well as its diverse range of biological activities. However, 1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses. There are several future directions for the study of 1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride, including the development of 1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride-based drugs for the treatment of inflammation, pain, and cancer, the elucidation of the molecular targets and signaling pathways involved in the biological effects of 1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride, and the development of novel 1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride derivatives with improved pharmacological properties.
Synthesis Methods
The synthesis of 1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride involves the condensation of 1,2,3,4-tetrahydroisoquinoline and cyclopentanone in the presence of a catalyst, followed by methylation of the resulting spiro compound. The final product is obtained as a hydrochloride salt, which is a white crystalline powder.
Scientific Research Applications
1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, analgesic, and anti-cancer properties. 1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of NF-κB, a transcription factor that plays a key role in inflammation. 1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride has also been shown to possess potent analgesic activity in animal models of acute and chronic pain. In addition, 1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer.
properties
IUPAC Name |
1-methylspiro[4H-isoquinoline-3,1'-cyclopentane];hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N.ClH/c1-11-13-7-3-2-6-12(13)10-14(15-11)8-4-5-9-14;/h2-3,6-7H,4-5,8-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHDWJPUCJZPQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2(CCCC2)CC3=CC=CC=C13.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methylspiro[4H-isoquinoline-3,1'-cyclopentane];hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide)](/img/structure/B5108460.png)
![2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diethanol](/img/structure/B5108468.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-methyl-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)benzamide](/img/structure/B5108474.png)

![(3aS*,6aR*)-3-[3-(4-fluorophenyl)propyl]-5-[(2-methyl-1H-imidazol-4-yl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5108486.png)
![N-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5108493.png)
![4-(1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-piperidinyl)morpholine](/img/structure/B5108494.png)

![1-(3,4-dimethylphenyl)-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5108507.png)

![1-(3-pyridinylmethyl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5108515.png)
![4-bromo-N-[3-(1-pyrrolidinyl)propyl]benzamide hydrochloride](/img/structure/B5108529.png)

![3-methyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5108554.png)